

Structure-Activity Relationship of Ethyl Orsellinate and its Analogs: A Comparative Guide

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Compound of Interest

Compound Name: *Ethyl orsellinate*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of **ethyl orsellinate** and its derivatives, focusing on their cytotoxic, antioxidant, antimicrobial, and α -glucosidase inhibitory activities. The information is compiled from various scientific studies to aid in the rational design of new therapeutic agents.

Key Structure-Activity Relationship Insights

The biological activity of **ethyl orsellinate** and its related compounds is significantly influenced by the nature and position of substituents on the aromatic ring and the ester group.

- Cytotoxic and Antitumor Activity: An increase in the length of the alkyl chain of the ester from methyl to hexyl generally leads to a corresponding increase in cytotoxic activity. This is likely due to increased lipophilicity, facilitating better cell membrane penetration.^{[1][2]} However, branched-chain esters, such as iso-propyl and tert-butyl orsellinates, tend to be less active than their linear counterparts.^[1] Furthermore, the presence of a free hydroxyl group at the C-4 position appears to be important for cytotoxicity.^[1] Bromination of the aromatic ring, as seen in ethyl 3,5-dibromoorsellinate, has been shown to enhance antibacterial activity against resistant strains.^[3]

- Antioxidant Activity: Similar to cytotoxicity, the free radical scavenging activity of orsellinates, as measured by the DPPH assay, increases with the elongation of the linear alkyl chain of the ester from methyl to n-butyl.[4] Interestingly, some branched-chain esters, like iso-propyl and tert-butyl orsellinates, have demonstrated higher activity than their corresponding linear isomers.[4]
- Antimicrobial Activity: **Ethyl orsellinate** and its derivatives have shown activity against various microorganisms, including antibiotic-resistant bacteria like *Staphylococcus aureus*.[3] [5] Structural modifications, such as bromination, can significantly enhance this activity. For instance, ethyl 3,5-dibromoorsellinate exhibited potent activity against methicillin-resistant *Staphylococcus aureus* (MRSA).[3]
- α -Glucosidase Inhibition: While **ethyl orsellinate** itself has not been extensively studied for this activity, related monoaromatic compounds have shown potential. The substitution pattern on the aromatic ring plays a crucial role. For example, compounds with a 3,5-dihydroxy-1-carboxylbenzenoid ring have demonstrated more potent α -glucosidase inhibition than those with a 2,4-dihydroxy-1-carboxylbenzyl moiety.[5]

Data Presentation

Table 1: Cytotoxic Activity of Orsellinate Derivatives

| Compound | R Group (Ester) | Cell Line | IC50 / LC50 (µM) | Reference |
|-----------------------------|--|-----------------------------|------------------------------------|-----------|
| Methyl Orsellinate | -CH ₃ | HEp-2, MCF7, 786-0, B16-F10 | > 50 µg/mL | [6] |
| Ethyl Orsellinate | -CH ₂ CH ₃ | HEp-2 | 31.2 µg/mL | [7][8] |
| MCF7 | 70.3 µg/mL | [7][8] | | |
| 786-0 | 47.5 µg/mL | [7][8] | | |
| B16-F10 | 64.8 µg/mL | [7][8] | | |
| Vero | 28.1 µg/mL | [7][8] | | |
| Artemia salina | 495 | [7][8] | | |
| n-Propyl Orsellinate | -(CH ₂) ₂ CH ₃ | HEp-2 | More active than ethyl orsellinate | [6] |
| n-Butyl Orsellinate | -(CH ₂) ₃ CH ₃ | HEp-2, MCF7, 786-0, B16-F10 | 7.2 - 14.0 µg/mL | [6][9] |
| n-Pentyl Orsellinate | -(CH ₂) ₄ CH ₃ | HEp-2 | Less active than n-propyl/n-butyl | [6] |
| Hexyl Orsellinate | -(CH ₂) ₅ CH ₃ | Artemia salina | 31 | [1][2] |
| iso-Propyl Orsellinate | -CH(CH ₃) ₂ | Artemia salina | Less active than linear chain | [1][2] |
| sec-Butyl Orsellinate | -CH(CH ₃)CH ₂ CH ₃ | Artemia salina | Less active than linear chain | [1][2] |
| tert-Butyl Orsellinate | -C(CH ₃) ₃ | Artemia salina | Less active than linear chain | [1][2] |
| 4-Methoxy-ethyl orsellinate | -CH ₂ CH ₃ (with OCH ₃ at C4) | Artemia salina | Less active than ethyl orsellinate | [1][2] |

Table 2: Antimicrobial Activity of Ethyl Orsellinate and Derivatives

| Compound | Microorganism | MIC (μ g/mL) | Reference |
|--------------------------------|--|-------------------------------|-----------|
| Ethyl Orsellinate | Various microorganisms | 30 - 500 | [5] |
| Ethyl 3,5-dibromoorsellinate | Methicillin-resistant <i>S. aureus</i> (MRSA) | 4 | [3] |
| Methyl β -orsellinate | <i>E. faecium</i> , <i>S. aureus</i> , <i>A. baumannii</i> | - (Inhibition zones reported) | [5] |
| Methyl 3,5-dibromo-orsellinate | <i>Staphylococcus aureus</i> | 4 | [5] |

Table 3: α -Glucosidase Inhibitory Activity of Related Compounds

| Compound | IC50 (μ g/mL) | Reference |
|-------------------------------------|--------------------|-----------|
| 3,5-dihydroxy-4-methoxybenzoic acid | 24.0 | [5] |
| Methyl orsellinate | Weak inhibitor | [5] |
| Methyl β -orsellinate | Weak inhibitor | [5] |

Table 4: Antioxidant Activity (DPPH Radical Scavenging) of Orsellinates

| Compound | R Group (Ester) | IC50 (mM) | Reference |
|------------------------|--|---------------------------|-----------|
| Methyl Orsellinate | -CH ₃ | 167.25 ± 0.23 | [4] |
| Ethyl Orsellinate | -CH ₂ CH ₃ | - | [4] |
| n-Propyl Orsellinate | -(CH ₂) ₂ CH ₃ | - | [4] |
| n-Butyl Orsellinate | -(CH ₂) ₃ CH ₃ | 48.98 ± 0.90 | [4] |
| iso-Propyl Orsellinate | -CH(CH ₃) ₂ | More active than n-propyl | [4] |
| tert-Butyl Orsellinate | -C(CH ₃) ₃ | More active than n-butyl | [4] |

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the ability of a compound to act as a free radical scavenger or hydrogen donor.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Procedure:

- Prepare a 0.1 mM solution of DPPH in methanol.
- Prepare various concentrations of the test compounds in a suitable solvent (e.g., methanol or DMSO).
- Add a small volume of each test compound concentration to the DPPH solution.
- Incubate the mixture in the dark at room temperature for a specified time (e.g., 20-30 minutes).

- Measure the absorbance of the solution at 517 nm using a spectrophotometer.
- A control containing the solvent and DPPH solution is also measured.
- The percentage of radical scavenging activity is calculated using the formula: % Inhibition = $[1 - (A_{\text{sample}} / A_{\text{control}})] \times 100$
- The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.[4][10]

Cytotoxicity Assay (Brine Shrimp Lethality Test)

This is a simple, rapid, and low-cost preliminary assay to evaluate the cytotoxic activity of compounds.

Principle: The assay is based on the ability of a toxic compound to kill the brine shrimp (*Artemia salina*) nauplii. The number of dead nauplii after a specific exposure time is used to determine the median lethal concentration (LC50).

Procedure:

- Hatch brine shrimp eggs in artificial seawater under constant aeration and illumination.
- After 24-48 hours, collect the phototropic nauplii.
- Prepare various concentrations of the test compounds in seawater.
- Place a specific number of nauplii (e.g., 10-15) in vials containing the different concentrations of the test compounds.
- Incubate for 24 hours under illumination.
- Count the number of dead nauplii in each vial.
- The LC50 value is determined using statistical methods, such as probit analysis.[1][2]

Antimicrobial Activity Assay (Agar Well Diffusion Method)

This method is used to assess the antimicrobial activity of a compound against pathogenic bacteria.

Procedure:

- Culture the target pathogenic bacteria in a suitable nutrient broth.
- Dilute the bacterial culture to a standardized concentration (e.g., 1.5×10^8 CFU/mL).
- Spread the bacterial suspension evenly onto the surface of a Mueller-Hinton agar plate.
- Create wells of a specific diameter in the agar plate using a sterile borer.
- Add a defined volume of the test compound solution (at a known concentration) into each well.
- Incubate the plates at 37°C for 18-24 hours.
- Measure the diameter of the inhibition zone (the clear area around the well where bacterial growth is inhibited). The size of the zone is proportional to the antimicrobial activity of the compound.^[5]

α -Glucosidase Inhibition Assay

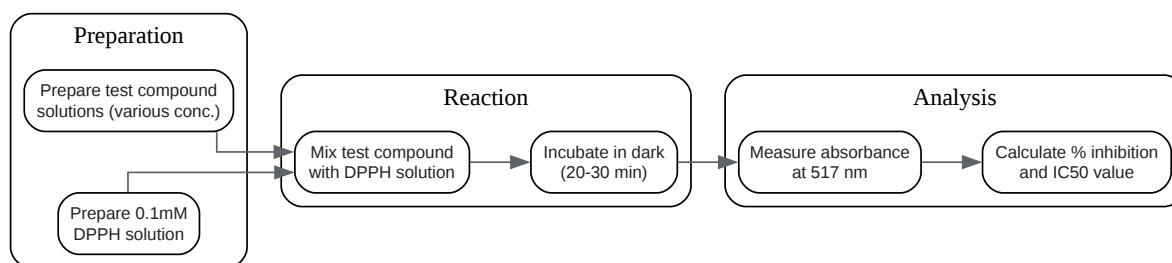
This assay is used to screen for compounds that can inhibit the α -glucosidase enzyme, which is involved in carbohydrate digestion.

Principle: The enzyme α -glucosidase hydrolyzes the substrate p-nitrophenyl- α -D-glucopyranoside (pNPG) to p-nitrophenol, which is a yellow-colored product that can be measured spectrophotometrically at 405 nm. Inhibitors of the enzyme will reduce the rate of this reaction.

Procedure:

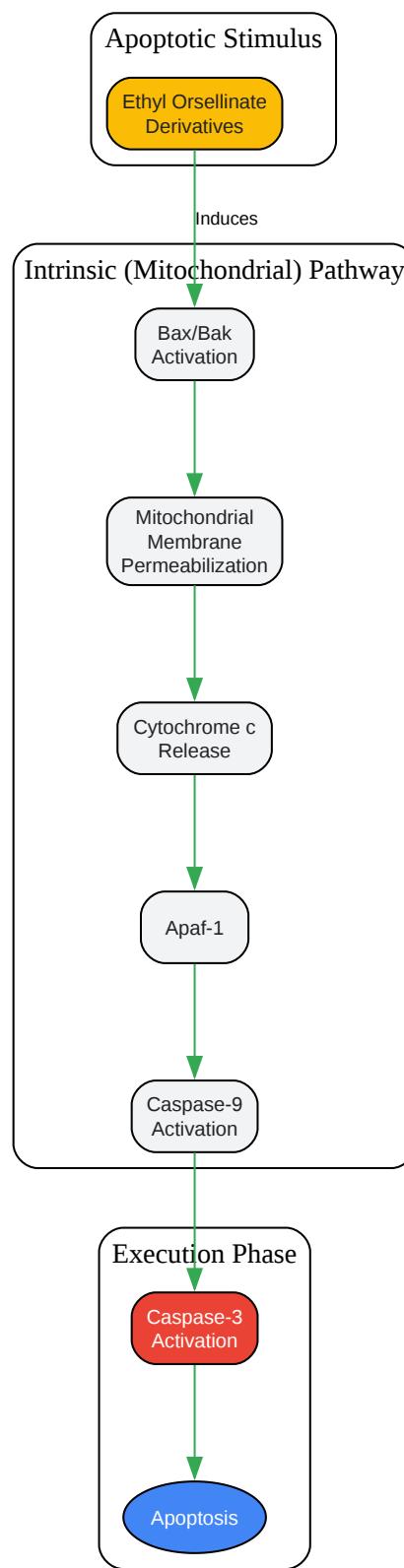
- Prepare a solution of α -glucosidase from *Saccharomyces cerevisiae* and a solution of the substrate pNPG in a suitable buffer (e.g., sodium phosphate buffer, pH 6.9).
- Pre-incubate the enzyme with various concentrations of the test compound at 37°C for a specific time (e.g., 20 minutes).
- Add the pNPG substrate to initiate the enzymatic reaction.
- Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes).
- Stop the reaction by adding a solution of sodium carbonate.
- Measure the absorbance of the p-nitrophenol produced at 405 nm.
- The percentage of inhibition is calculated, and the IC₅₀ value is determined.[\[5\]](#)[\[11\]](#)

Mandatory Visualizations



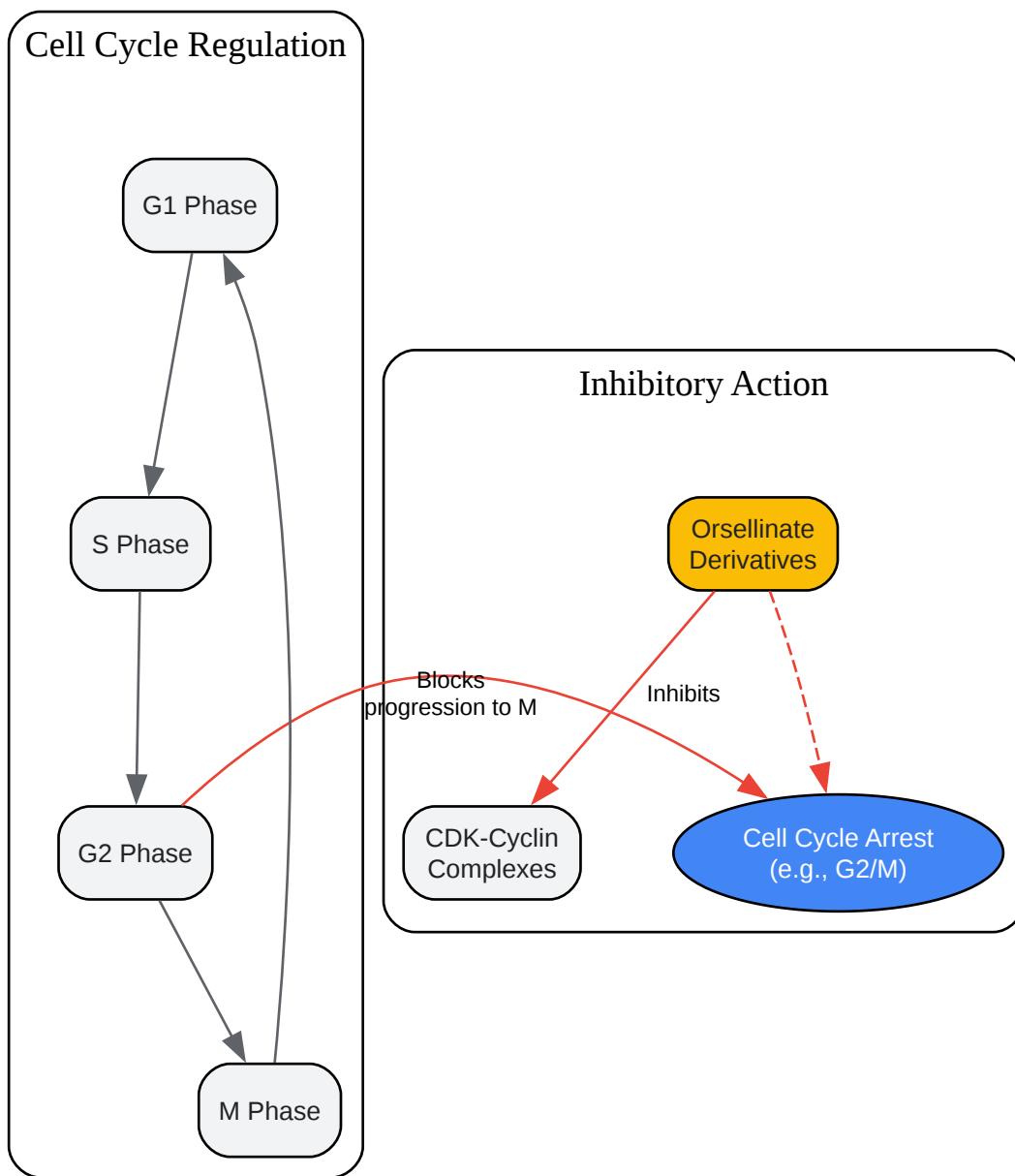
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Caption: Experimental workflow for the DPPH radical scavenging assay.



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Caption: Hypothetical intrinsic apoptosis pathway induced by **ethyl orsellinate** derivatives.

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Caption: Potential mechanism of cell cycle arrest by orsellinate derivatives.

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